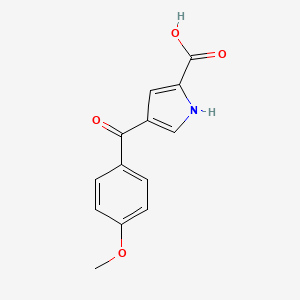
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid
カタログ番号 B2650494
CAS番号:
886361-13-3
分子量: 245.234
InChIキー: LWMMMKLOIMOKBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions involving “4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid” would depend on the specific conditions and reagents used. As a derivative of 4-Methoxybenzoic acid, it might react exothermically with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid” would be influenced by its molecular structure. As a derivative of 4-Methoxybenzoic acid, it might share some properties with this compound, such as being a white crystalline solid, insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate .科学的研究の応用
Synthesis and Pharmacological Evaluation
- 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid and its derivatives have been synthesized and evaluated for their pharmacological properties. For instance, 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and the corresponding p-methoxy compound have shown high potency as analgesic agents in humans, based on their performance in mouse phenylquinone writhing assays and minimal gastrointestinal erosion in rats on chronic administration. These compounds have demonstrated a significant correlation between their analgesic and anti-inflammatory potencies and the steric and hydrogen-bonding properties of their benzoyl substituents (Muchowski et al., 1985).
Chemical Protection and Synthesis Techniques
- The compound has been used in the context of protecting groups for carboxylic acids. 4-Methoxy-α-methylbenzyl alcohol, related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid, has been introduced as a new protecting group. The corresponding esters from this compound were hydrolyzed effectively using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), showcasing its utility in synthetic chemistry (Yoo et al., 1990).
Structural and Computational Analysis
- An in-depth structural investigation involving X-ray crystallography and computational analysis has been conducted on related boronic acids and esters. These studies are crucial for understanding molecular recognition and chemosensing technologies, especially those targeting physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).
Kinetic Resolution and Asymmetric Esterification
- The compound has been instrumental in the development of methods for the kinetic resolution of racemic alcohols and acids. Specifically, 4-Methoxybenzoic anhydride has been used as a reagent in the production of optically active carboxylic esters, demonstrating its utility in creating chiral molecules, which are important in the development of pharmaceuticals (Shiina et al., 2007; Shiina et al., 2010).
Antimicrobial Activity
- New pyridine derivatives related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid have been synthesized and shown variable and modest antimicrobial activity against certain strains of bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Patel et al., 2011).
Novel Anticancer Agents
- Derivatives of 4-substituted methoxybenzoyl-aryl-thiazole, structurally related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid, have been discovered as potential anticancer agents. These compounds have shown improved antiproliferative activity against melanoma and prostate cancer cells compared to earlier compounds (Lu et al., 2009).
Safety And Hazards
特性
IUPAC Name |
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-4-2-8(3-5-10)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMMMKLOIMOKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Fluoro-4-(3-methylbutoxy)aniline
1306968-31-9
Tert-butyl 2-(3-bromophenyl)-2-(methylamino)acetate
2248261-07-4

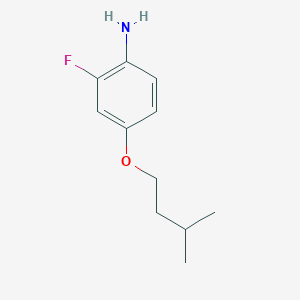
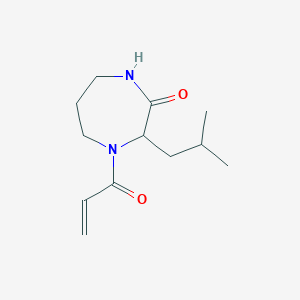
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2650414.png)
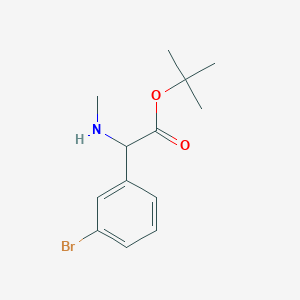
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2650417.png)
![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)
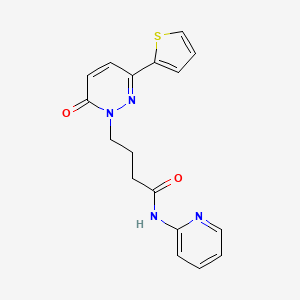
![Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2650421.png)
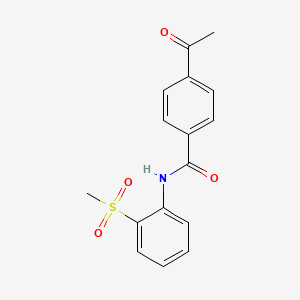
![1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650423.png)
![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-](/img/structure/B2650424.png)
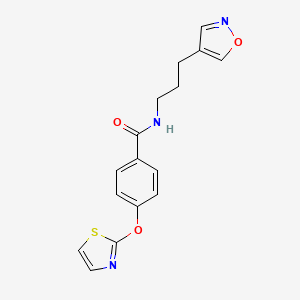
![3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2650428.png)
![(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2650431.png)